molecular formula C24H18ClFO B11597552 3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine

3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine

Cat. No.: B11597552
M. Wt: 376.8 g/mol
InChI Key: PFOBAAIARNFSDM-UHFFFAOYSA-N
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Description

3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine is a complex organic compound that belongs to the class of benzoxepines This compound is characterized by its unique structure, which includes a benzoxepine ring substituted with chloro, fluorophenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine typically involves multiple steps, including the formation of the benzoxepine ring and the introduction of the substituent groups. One common method involves the use of Friedel-Crafts acylation to introduce the chloro and fluorophenyl groups, followed by cyclization to form the benzoxepine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into different derivatives.

    Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzoxepine: The parent compound.

    3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzothiophene: A similar compound with a sulfur atom replacing the oxygen in the benzoxepine ring.

    3-Chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-4,5-dihydro-1-benzofuran: A similar compound with an oxygen atom in a different position within the ring structure.

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the benzoxepine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H18ClFO

Molecular Weight

376.8 g/mol

IUPAC Name

3-chloro-5-(4-fluorophenyl)-4-methylidene-2-(4-methylphenyl)-5H-1-benzoxepine

InChI

InChI=1S/C24H18ClFO/c1-15-7-9-18(10-8-15)24-23(25)16(2)22(17-11-13-19(26)14-12-17)20-5-3-4-6-21(20)27-24/h3-14,22H,2H2,1H3

InChI Key

PFOBAAIARNFSDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=C)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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